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Compound of Interest

Compound Name: Nizax

Cat. No.: B1679011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nizatidine, a potent H2 receptor antagonist, is a widely used pharmaceutical for the treatment

of peptic ulcers and gastroesophageal reflux disease.[1][2] The efficiency and economic

viability of its synthesis are critical considerations for pharmaceutical manufacturers. This guide

provides a comparative analysis of various synthetic routes to nizatidine, focusing on their cost-

effectiveness. The comparison is based on reported yields, complexity of reaction steps, and

the nature of starting materials and reagents.

Comparison of Key Nizatidine Synthesis Routes
Several synthetic pathways for nizatidine have been developed, each with distinct advantages

and disadvantages. The following table summarizes the key quantitative data for three

prominent routes, providing a basis for cost-effectiveness assessment.
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Parameter

Route 1: Original
Pioch Synthesis
(U.S. Patent
4,375,547)

Route 2: Milder,
Odorless Process
(EP0230127A1)

Route 3:
Convergent
Synthesis

Key Starting Materials

4-[[(2-

aminoethyl)thio]methyl

]-N,N-dimethyl-2-

thiazolemethanamine,

1,1-dimethylthio-2-

nitroethene

4-[[(2-

aminoethyl)thio]methyl

]-N,N-dimethyl-2-

thiazolemethanamine,

1-alkoxy-N-methyl-2-

nitroetheneamine

2-

(Dimethylamino)ethan

ethioamide, Ethyl

bromopyruvate,

Cysteamine

hydrochloride, N-

methyl-1-methylthio-2-

nitroethenamine

Key Reaction Steps

Reaction with 1,1-

dimethylthio-2-

nitroethene followed

by reaction with

monomethylamine.

Reaction with a 1-

alkoxy-N-methyl-2-

nitroetheneamine in

water.

Cyclocondensation,

reduction, and

subsequent couplings.

Reported Overall Yield

Not explicitly stated in

provided abstracts,

but individual step

yields are high.

Yields reported as

high as 53.9% and

39.3% in examples.[3]

[4]

Final step yield

reported as 80%.[5]

Key Advantages
Established and well-

documented.

Avoids the production

of foul-smelling

methanethiol gas,

making it more

suitable for large-

scale industrial

synthesis.

Described as facile,

eco-friendly, and cost-

effective with

commercially

available starting

materials.

Key Disadvantages

Produces

methanethiol gas,

which requires special

handling and disposal,

adding to costs.

May require the

synthesis of the 1-

alkoxy-N-methyl-2-

nitroetheneamine

intermediate.

The multi-step nature

might increase overall

process time and

complexity.
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Purity of Final Product Requires purification.

Can provide high

purity product (95% by

HPLC) with

crystallization.

Meets European

Pharmacopoeia (EP)

monograph standards.

Experimental Protocols
Route 2: Synthesis of Nizatidine via 1-alkoxy-N-methyl-
2-nitroetheneamine
Materials:

4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine

1-ethoxy-N-methyl-2-nitroetheneamine

Water

Potassium carbonate

Methylene chloride

Sodium chloride

Anhydrous magnesium sulfate

Ethanol

Ethyl acetate

Procedure:

A mixture of 8.48 g (0.035 mol) of 95% pure 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-

thiazolemethanamine, 8.03 g (0.056 mol) of 1-ethoxy-N-methyl-2-nitroetheneamine, and 200

ml of water is heated at approximately 55°C with stirring for about four hours.

The reaction progress is monitored by HPLC. The temperature is raised to 65°C for an

additional 90 minutes, and then to 75°C for an additional 60 minutes.
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One gram of potassium carbonate is added, and the mixture is heated at about 50°C for

approximately 15 minutes.

After cooling, the reaction mixture is diluted with 100 ml of methylene chloride, and 40 g of

sodium chloride is added.

The organic phase is separated, and the aqueous phase is extracted with methylene

chloride (100 ml, then 50 ml).

The combined organic phases are dried over anhydrous magnesium sulfate.

The solvent is evaporated under vacuum. The residue is dissolved in 100 ml of ethanol and

concentrated again.

To the residue, 90 ml of ethyl acetate is added, and the mixture is stirred at room

temperature for about 20 minutes and then left to stand overnight.

The precipitated solid (nizatidine) is collected by vacuum filtration, washed with 50 ml of

fresh ethyl acetate, and dried under vacuum to yield 6.25 g (53.9% yield) with a purity of

95% by HPLC.

Synthesis Pathway Diagrams

4-[[(2-aminoethyl)thio]methyl]-
N,N-dimethyl-2-thiazolemethanamine

Intermediate

1,1-dimethylthio-2-nitroethene

Nizatidine

Methanethiol (by-product)elimination

Monomethylamine

Click to download full resolution via product page

Caption: Original Pioch synthesis route for nizatidine.
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4-[[(2-aminoethyl)thio]methyl]-
N,N-dimethyl-2-thiazolemethanamine

Nizatidine

1-alkoxy-N-methyl-2-nitroetheneamine

Click to download full resolution via product page

Caption: Milder, odorless synthesis route for nizatidine.
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2-(Dimethylamino)ethanethioamide

Cyclocondensation

Ethyl bromopyruvate

Thiazole Intermediate

Reduction

Reduced Intermediate

Coupling

Cysteamine hydrochloride

Amine Intermediate

Final Coupling

N-methyl-1-methylthio-2-nitroethenamine

Nizatidine

Click to download full resolution via product page

Caption: Convergent synthesis route for nizatidine.
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Conclusion
The choice of a specific synthetic route for nizatidine depends on a balance of factors including

raw material costs, process safety, environmental impact, and desired product purity. While the

original Pioch synthesis is a foundational method, the evolution of greener and more efficient

processes, such as the one avoiding methanethiol by-products, offers significant advantages

for industrial-scale production. The convergent synthesis approach also presents a promising

alternative with high reported yields in its final step. For researchers and drug development

professionals, a thorough evaluation of these routes, considering both the chemical and

economic aspects, is crucial for optimizing the production of this important pharmaceutical

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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